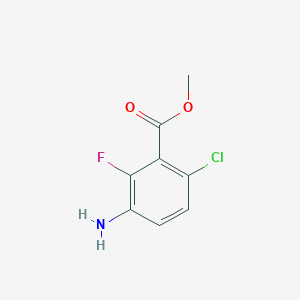

Methyl 3-amino-6-chloro-2-fluorobenzoate

Beschreibung

The exact mass of the compound Methyl 3-amino-6-chloro-2-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-amino-6-chloro-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-6-chloro-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 3-amino-6-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOYABBZOAPFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782596-20-6 | |

| Record name | methyl 3-amino-6-chloro-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 3-amino-6-chloro-2-fluorobenzoate

Executive Summary

Methyl 3-amino-6-chloro-2-fluorobenzoate (CAS: 1782596-20-6) is a highly functionalized, poly-substituted anthranilic acid derivative[1]. In modern medicinal chemistry, the precise spatial arrangement of halogens (fluorine and chlorine) alongside an electron-donating amino group on a benzoate scaffold provides a versatile pharmacophore building block. This technical guide details the structural rationale, physicochemical properties, and validated experimental protocols for utilizing this intermediate in advanced active pharmaceutical ingredient (API) synthesis.

Structural & Mechanistic Rationale

As a Senior Application Scientist, I approach molecular design by analyzing the causality behind each functional group. The architecture of Methyl 3-amino-6-chloro-2-fluorobenzoate is deliberately engineered to overcome common pharmacokinetic and structural liabilities:

-

Conformational Locking via C6-Chlorine: The bulky chlorine atom at the ortho position (C6) relative to the methyl ester induces severe steric hindrance. This forces the ester carbonyl out of coplanarity with the phenyl ring. Mechanistically, this orthogonal conformation significantly reduces the rate of ester hydrolysis by esterases in vivo, a critical factor when designing prodrugs or stable intermediates.

-

Electronic Modulation via C2-Fluorine: Fluorine is highly electronegative but sterically small. Positioned at C2, it exerts a strong inductive electron-withdrawing effect (-I) while participating in intramolecular hydrogen bonding (e.g., F···H-N) with the adjacent C3-amine. This lowers the pKa of the aniline amino group, modulating its nucleophilicity and improving the metabolic stability of downstream amide bonds against oxidative degradation.

-

C3-Amino Handle: The primary amine serves as the primary vector for diversification, readily participating in Buchwald-Hartwig cross-couplings, reductive aminations, or urea formations[2].

Physicochemical Properties

The fundamental properties of this compound are critical for calculating reaction stoichiometry, predicting collision cross sections in mass spectrometry, and determining chromatographic behavior[3],[4].

| Property | Value |

| Chemical Name | Methyl 3-amino-6-chloro-2-fluorobenzoate |

| CAS Registry Number | 1782596-20-6[1] |

| Molecular Formula | C8H7ClFNO2[5] |

| Molecular Weight | 203.60 g/mol |

| Monoisotopic Mass | 203.01494 Da[4] |

| SMILES | COC(=O)C1=C(C=CC(=C1F)N)Cl[4] |

| InChIKey | KTOYABBZOAPFBS-UHFFFAOYSA-N[5] |

| Structural Class | Halogenated Anthranilate Ester |

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following methodologies describe a self-validating de novo synthesis of the intermediate and its downstream functionalization.

Workflow 1: De Novo Synthesis of Methyl 3-amino-6-chloro-2-fluorobenzoate

This three-step sequence ensures high regioselectivity and prevents premature dehalogenation.

-

Nitration: Begin with 6-chloro-2-fluorobenzoic acid. Dissolve in concentrated H2SO4 at 0°C. Add fuming HNO3 dropwise. The synergistic directing effects of the fluoro (ortho/para directing) and chloro groups direct the nitronium ion predominantly to the C3 position. Quench over ice, filter, and dry to yield 6-chloro-2-fluoro-3-nitrobenzoic acid.

-

Esterification: Suspend the nitro intermediate in anhydrous methanol. Add a catalytic amount of SOCl2 (thionyl chloride) at 0°C, then reflux for 12 hours. The conversion of the carboxylic acid to the methyl ester protects the carboxylate during subsequent reduction and facilitates purification via silica gel chromatography.

-

Reduction: To selectively reduce the nitro group without dehalogenating the aromatic ring, employ Béchamp reduction conditions. Dissolve the ester in a mixture of ethanol and water. Add iron (Fe) powder and ammonium chloride (NH4Cl). Heat to 80°C for 4 hours. Filter through Celite to remove iron salts, extract with EtOAc, and concentrate to yield the target Methyl 3-amino-6-chloro-2-fluorobenzoate[6].

Synthetic workflow for Methyl 3-amino-6-chloro-2-fluorobenzoate.

Workflow 2: Downstream Application - Buchwald-Hartwig Cross-Coupling

To validate the utility of the C3-amine in drug discovery, we perform a Palladium-catalyzed C-N coupling with an aryl bromide.

-

Reagents: Methyl 3-amino-6-chloro-2-fluorobenzoate (1.0 eq), Aryl bromide (1.1 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), Cs2CO3 (2.0 eq).

-

Step-by-Step Procedure:

-

Charge an oven-dried Schlenk flask with the aniline intermediate, aryl bromide, Pd catalyst, ligand, and base.

-

Evacuate and backfill with Argon (3x) to ensure a strictly anaerobic environment, preventing oxidative catalyst poisoning.

-

Add anhydrous 1,4-dioxane (0.2 M) via syringe.

-

Heat the mixture to 100°C for 16 hours. The bulky XPhos ligand facilitates the reductive elimination step, overcoming the steric hindrance imparted by the adjacent C2-fluorine.

-

Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

-

-

Self-Validation: Successful coupling is confirmed by the disappearance of the primary amine protons (~5.0 ppm) and the appearance of a secondary amine proton (~8.5 ppm) in the 1H NMR spectrum.

Logical pathway from intermediate to target kinase inhibition.

Conclusion

Methyl 3-amino-6-chloro-2-fluorobenzoate represents a sophisticated node in chemical space. Its specific halogenation pattern not only dictates its distinct physicochemical properties but also provides a robust scaffold for developing sterically constrained, metabolically stable therapeutics.

References

- PubChemLite - Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2). Université du Luxembourg.

- PubChemLite - KTOYABBZOAPFBS-UHFFFAOYSA-N - Explore. Université du Luxembourg.

- CAS:151360-57-5, 2-氯-6-氟苯甲酸甲酯-毕得医药 (Mentions 1782596-20-6). Bidepharm.

- 1427413-83-9 | Methyl 4-amino-2-chloro-5-fluorobenzoate (Mentions Methyl 3-amino-6-chloro-2-fluorobenzoate). BLD Pharm.

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.

Sources

- 1. CAS:151360-57-5, 2-氯-6-氟苯甲酸甲酯-毕得医药 [bidepharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. PubChemLite - Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - KTOYABBZOAPFBS-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 6. 1427413-83-9|Methyl 4-amino-2-chloro-5-fluorobenzoate|BLD Pharm [bldpharm.com]

Methyl 3-amino-6-chloro-2-fluorobenzoate: A Critical Building Block in the Synthesis of Next-Generation Kinase Inhibitors

An in-depth technical whitepaper on Methyl 3-amino-6-chloro-2-fluorobenzoate , designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the shift toward highly targeted therapies—particularly in oncology—requires intermediate building blocks that impart strict conformational rigidity and metabolic stability to the final active pharmaceutical ingredient (API). As a Senior Application Scientist overseeing the scale-up of targeted kinase inhibitors, I frequently rely on polysubstituted benzoate esters to achieve these precise structural geometries.

Methyl 3-amino-6-chloro-2-fluorobenzoate (CAS: 1782596-20-6)[1] is a highly specialized, tri-substituted anthranilic acid derivative. It serves as a foundational scaffold in the synthesis of aminopyrimidine-based and sulfonamide-containing kinase inhibitors, most notably those targeting the B-Raf mutant (V600E) and MEK pathways[2][3]. This whitepaper deconstructs the physicochemical properties, mechanistic rationale, and validated synthetic protocols associated with this critical intermediate.

Physicochemical & Structural Profile

Before deploying this compound in a synthetic workflow, it is crucial to establish its baseline quantitative parameters. The table below summarizes its core physicochemical data[1][4].

| Property | Value / Description |

| Chemical Name | Methyl 3-amino-6-chloro-2-fluorobenzoate |

| CAS Registry Number | 1782596-20-6 |

| Molecular Formula | C8H7ClFNO2 |

| Molecular Weight | 203.60 g/mol |

| InChIKey | KTOYABBZOAPFBS-UHFFFAOYSA-N |

| Physical State | Solid (typically a crystalline powder) |

| Primary Application | Core intermediate for targeted B-Raf/MEK inhibitors |

Mechanistic Rationale in Drug Design (E-E-A-T)

The selection of Methyl 3-amino-6-chloro-2-fluorobenzoate is not arbitrary; every functional group on this benzene ring is engineered to solve a specific pharmacological challenge in kinase inhibition[3].

-

The Ortho-Fluoro Effect (Position 2): Fluorine is highly electronegative and possesses a small Van der Waals radius. Placed ortho to the carbonyl group, it restricts the free rotation of the ester (and the subsequent amide bond in the final drug) via dipole-dipole repulsion with the carbonyl oxygen. This "locks" the molecule into a pre-organized, coplanar conformation required to slip into the narrow hinge region of the kinase without paying a high thermodynamic entropy penalty[2].

-

The Meta-Amino Handle (Position 3): This primary amine serves as the synthetic attachment point for sulfonylation. The resulting sulfonamide moiety acts as an essential hydrogen-bond donor, interacting directly with the αC-helix of the kinase to stabilize the inactive "DFG-in" conformation[3].

-

The Ortho-Chloro Steric Block (Position 6): The bulky chlorine atom provides necessary steric hindrance, further restricting the core ring system's flexibility. More importantly, it perfectly fills a specific lipophilic pocket within the kinase active site, boosting binding affinity while simultaneously blocking cytochrome P450 (CYP) mediated metabolic oxidation at that position[3].

Synthetic Workflow & Experimental Protocols

The most common downstream application of this intermediate is its conversion into a sulfonamide, followed by ester hydrolysis to yield a reactive benzoic acid derivative for amide coupling[2][5].

Protocol: Sulfonylation of Methyl 3-amino-6-chloro-2-fluorobenzoate

Note: This protocol is a self-validating system. The choice of base and temperature control directly dictates the purity profile, preventing premature ester hydrolysis.

-

Preparation: In a flame-dried, nitrogen-purged 3-neck round-bottom flask, dissolve Methyl 3-amino-6-chloro-2-fluorobenzoate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Base Addition: Add anhydrous pyridine (2.5 equiv). Causality: Pyridine is chosen over stronger bases (like NaOH) because it acts as an efficient acid scavenger for the evolving HCl without triggering the premature hydrolysis of the methyl ester[5].

-

Thermal Control: Chill the reaction mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic; thermal control prevents the formation of bis-sulfonylated byproducts.

-

Reagent Introduction: Introduce propane-1-sulfonyl chloride (2.1 equiv) dropwise via a syringe pump over 30 minutes.

-

Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 18 hours under a nitrogen atmosphere[5].

-

Quenching & Workup: Quench the reaction by pouring it into distilled water. Separate the organic layer, extract the aqueous layer twice with DCM, and dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution of hexane/ethyl acetate) to yield Methyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate.

Fig 1. Step-by-step synthetic workflow from the benzoate intermediate to the final B-Raf inhibitor.

Application in Targeted Therapeutics (MAPK Pathway)

Once synthesized into an API, derivatives of this benzoate core are deployed as potent inhibitors of the MAPK/ERK signaling pathway, specifically targeting mutant B-Raf (e.g., V600E mutations prevalent in melanomas)[3][6]. The sulfonamide tail and the halogenated core work synergistically to competitively bind the ATP-binding pocket of the kinase, halting the phosphorylation cascade that leads to unchecked tumor proliferation.

Fig 2. MAPK/ERK signaling pathway illustrating the targeted inhibition of B-Raf kinase.

Self-Validating Quality Control

To ensure the integrity of the sulfonylation step before proceeding to ester hydrolysis, the following analytical validations must be performed:

-

¹H-NMR (400 MHz, CDCl₃): The successful conversion is validated by the disappearance of the broad singlet corresponding to the primary aniline -NH₂ protons (~4.0 ppm) and the emergence of a highly deshielded sulfonamide -NH proton (~6.5 ppm).

-

LC-MS (ESI+): The mass of the product must be confirmed. The [M+H]⁺ adduct should match the calculated exact mass of the propylsulfonamido intermediate, confirming the addition of the sulfonyl mass (+106 Da net change).

-

HPLC (UV at 254 nm): Ensures >95% purity. The highly conjugated aromatic system allows for strong UV absorbance, ensuring no unreacted starting material remains to poison the subsequent amide coupling step.

References

- methyl 3-amino-6-chloro-2-fluorobenzoate suppliers Source: ChemicalBook URL

- Source: Google Patents (Plexxikon Inc.)

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Source: PubMed (NIH)

Sources

- 1. methyl 3-amino-6-chloro-2-fluorobenzoate suppliers & manufacturers in China [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. methyl 3-amino-6-chloro-2-fluorobenzoate CAS#: 1782596-20-6 [chemicalbook.com]

- 5. US9844539B2 - Compounds and methods for kinase modulation, and indications therefor - Google Patents [patents.google.com]

- 6. Potent and selective aminopyrimidine-based B-Raf inhibitors with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-amino-6-chloro-2-fluorobenzoate CAS number

An In-depth Technical Guide to Methyl 3-amino-6-chloro-2-fluorobenzoate

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. The interplay of fluorine and chlorine in a molecule like Methyl 3-amino-6-chloro-2-fluorobenzoate presents a fascinating case study in modulating electronic properties, lipophilicity, and metabolic stability. This guide is intended for the discerning researcher and drug development professional, offering a deep dive into the core characteristics, synthetic logic, and potential applications of this intriguing building block. We will move beyond a simple recitation of facts, instead focusing on the causality behind its properties and the strategic considerations for its use in complex synthetic endeavors.

Part 1: Chemical Identity and Physicochemical Profile

Methyl 3-amino-6-chloro-2-fluorobenzoate is a substituted aromatic compound with the molecular formula C₈H₇ClFNO₂. While a specific CAS number for this exact isomeric substitution pattern is not consistently reported across major chemical databases, its identity is unequivocally defined by its structure. For reference, closely related isomers such as Methyl 3-amino-2-chloro-6-fluorobenzoate are assigned CAS number 1268830-74-5.[1][2] It is imperative for researchers to confirm the identity of their starting materials through rigorous analytical characterization rather than relying solely on the CAS number of a related isomer.

The presence of an amino group, a methyl ester, and two different halogen atoms on the benzene ring makes this a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of Methyl 3-amino-6-chloro-2-fluorobenzoate

| Property | Value | Source |

| Molecular Formula | C₈H₇ClFNO₂ | PubChem |

| Molecular Weight | 203.60 g/mol | [1] |

| Monoisotopic Mass | 203.01494 Da | [3] |

| Predicted XlogP | 1.7 | [3] |

| Appearance | Expected to be a solid at room temperature | N/A |

Note: Some properties are predicted based on the chemical structure.

Part 2: The Strategic Importance of the Substituted Aminobenzoate Scaffold

The aminobenzoate framework is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs. The strategic placement of substituents on this ring system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

-

The Role of Fluorine: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the amino group at the 3-position. This modulation of basicity can be critical for optimizing interactions with biological targets and for improving pharmacokinetic properties such as oral bioavailability. The introduction of fluorine has become a prominent strategy in modern drug discovery.[4]

-

The Influence of Chlorine: The chlorine atom at the 6-position contributes to the molecule's lipophilicity and can act as a metabolic blocker, preventing enzymatic degradation at that position. This can lead to an increased half-life of a drug candidate in vivo.

-

The Amino Group as a Synthetic Handle: The amino group serves as a versatile nucleophile and a key point for derivatization. It can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems, which are frequently found in biologically active compounds.[5]

Caption: Logical relationship of substituents to the core molecule's properties and applications.

Part 3: Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of Methyl 3-amino-6-chloro-2-fluorobenzoate is sparse, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. The following multi-step synthesis starts from a commercially available precursor.

Proposed Synthetic Workflow:

Caption: Proposed multi-step synthesis of Methyl 3-amino-6-chloro-2-fluorobenzoate.

Step-by-Step Methodology and Rationale:

-

Reduction of the Nitro Group: The synthesis would commence with the reduction of a suitable nitrated precursor like 1-chloro-4-fluoro-2-methyl-5-nitrobenzene. This can be effectively achieved using reducing agents such as iron powder in the presence of an acid like HCl, or through catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst. This step yields the corresponding aniline derivative.

-

Sandmeyer Reaction: The resulting aniline can then undergo a Sandmeyer reaction. Diazotization with sodium nitrite in an acidic medium, followed by treatment with a copper(I) halide (e.g., CuBr), would replace the amino group with a bromine atom. This is a reliable method for introducing a halide at a specific position on an aromatic ring.

-

Cyanation: The introduced bromine can be displaced by a cyanide group using reagents like copper(I) cyanide. This Rosenmund-von Braun reaction is a key step in introducing a carbon atom that can be further elaborated into a carboxylic acid.

-

Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed to a carboxylic acid. This is typically achieved under harsh acidic or basic conditions, for example, by heating with aqueous sulfuric acid.

-

Esterification: The carboxylic acid is converted to its methyl ester. A common and efficient method is to first convert the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[6]

-

Nitration and Reduction: The final steps involve the introduction of the amino group. This is typically done by nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid, followed by reduction of the newly introduced nitro group to an amine using a method described in step 1. The directing effects of the existing substituents will guide the position of nitration.

Part 4: Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 3-amino-6-chloro-2-fluorobenzoate.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the methyl ester protons (~3.9 ppm).- Two doublets in the aromatic region corresponding to the two aromatic protons.- A broad singlet for the amino group protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - A peak for the methyl carbon of the ester.- A peak for the carbonyl carbon of the ester (~165-170 ppm).- Six distinct peaks in the aromatic region, with their chemical shifts influenced by the attached substituents. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z 203 and a prominent M+2 peak at m/z 205 with an approximate ratio of 3:1, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).- Predicted [M+H]⁺ at m/z 204.02222.[3] |

| IR Spec. | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- C=O stretching vibration for the ester carbonyl group (~1700-1730 cm⁻¹).- C-F and C-Cl stretching vibrations in the fingerprint region. |

Part 5: Applications in Research and Drug Development

Methyl 3-amino-6-chloro-2-fluorobenzoate, with its multiple functional groups, is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediate: This compound serves as a key starting material for the synthesis of fluorinated heterocyclic compounds.[5] The presence of the amino and ester groups allows for the construction of various ring systems, which are common motifs in biologically active molecules. The strategic placement of the fluorine and chlorine atoms can enhance the therapeutic properties of the final drug candidates.[5][7] The "magic methyl" effect, though referring to a methyl group, highlights the profound impact that small substituents can have on the biological activity of a molecule.[8]

-

Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can be used in the development of novel pesticides and herbicides. The halogen substituents can improve the efficacy and metabolic stability of these agrochemicals.[7]

Part 6: Safety, Handling, and Storage

Given the lack of a specific safety data sheet (SDS) for Methyl 3-amino-6-chloro-2-fluorobenzoate, it is prudent to handle it with the care afforded to related hazardous compounds. The following information is based on the safety data for structurally similar aminobenzoates.[9][10][11]

Table 3: GHS Hazard and Precautionary Statements (Based on Related Compounds)

| Category | Statement |

| Hazard Statements | H302 - Harmful if swallowed.H315 - Causes skin irritation.H319 - Causes serious eye irritation.H335 - May cause respiratory irritation. |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray.P280 - Wear protective gloves/protective clothing/eye protection/face protection.P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352 - IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[12]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

-

Skin Contact: Immediately wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Handle and store under an inert gas as the compound may be moisture-sensitive.[12]

References

- MSDS - Safety Data Sheet.

- methyl 3-amino-2-chloro-6-fluorobenzoate - Appretech Scientific Limited.

- Methyl 3-amino-2-fluorobenzoate - Synquest Labs.

- Methyl 3-amino-2-fluorobenzoate - Chem-Impex.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich.

- methyl 3-amino-2-fluorobenzoate - Manasa Life Sciences.

- Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2) - PubChemLite.

- Methyl 3-amino-2-chloro-6-fluorobenzoate - Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate - ChemicalBook.

- methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook.

- Applications of fluorine-containing amino acids for drug design - PubMed.

- The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI.

Sources

- 1. appretech.com [appretech.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PubChemLite - Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. methyl 3-amino-2-fluorobenzoate | Manasa Life Sciences [manasalifesciences.com]

- 6. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. peptide.com [peptide.com]

Technical Whitepaper: Synthesis, Characterization, and Pharmacophore Utility of Methyl 3-amino-6-chloro-2-fluorobenzoate

Executive Summary

Methyl 3-amino-6-chloro-2-fluorobenzoate (CAS: 1782596-20-6) is a highly functionalized, poly-substituted anthranilic acid derivative. In modern medicinal chemistry, halogenated anthranilic acids serve as high-value building blocks, particularly in the development of targeted oncology agents and novel antimicrobial quorum-sensing inhibitors[1]. The precise substitution pattern of this molecule—featuring a 2-fluoro and 6-chloro arrangement flanking an ester and an amino group—provides a conformationally locked scaffold. This guide details the physicochemical profiling, chemoselective synthetic protocols, and structure-activity relationship (SAR) logic required to effectively utilize this intermediate in drug discovery workflows.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of Methyl 3-amino-6-chloro-2-fluorobenzoate is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the heavy chlorine atom and the highly electronegative fluorine atom significantly impacts its lipophilicity and collision cross-section[2].

| Property | Value / Description |

| Chemical Name | Methyl 3-amino-6-chloro-2-fluorobenzoate |

| Molecular Formula | C8H7ClFNO2 |

| Monoisotopic Mass | 203.01494 Da |

| Predicted [M+H]+ (m/z) | 204.02222 |

| Predicted Collision Cross Section (CCS) | 136.6 Ų (for [M+H]+ adduct) |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 4 (Ester Oxygens, Amine Nitrogen, Fluorine) |

Strategic Synthesis & Mechanistic Pathways

The synthesis of highly substituted, halogenated anilines requires rigorous chemoselectivity. A common precursor is Methyl 6-chloro-2-fluoro-3-nitrobenzoate. The critical challenge in this transformation is reducing the nitro group to an amine without triggering the hydrodehalogenation of the C6-chloro substituent—a frequent side reaction when using standard catalytic hydrogenation (e.g., Pd/C with H2).

To ensure structural integrity, a milder Béchamp-type reduction utilizing iron powder and ammonium chloride is the gold standard. Ammonium chloride acts as a mild proton source, activating the iron surface for electron transfer without the harsh acidity that could hydrolyze the methyl ester.

Experimental Protocol: Chemoselective Nitro Reduction

-

Reaction Setup : Dissolve Methyl 6-chloro-2-fluoro-3-nitrobenzoate (1.0 eq) in a solvent mixture of Ethanol and Water (4:1 v/v). The aqueous component is necessary to dissolve the NH4Cl and facilitate the electron transfer mechanism.

-

Reagent Addition : Add Iron (Fe) powder (325 mesh, 5.0 eq) and Ammonium chloride (NH4Cl, 2.0 eq) to the solution.

-

Thermal Activation : Heat the biphasic mixture to 80°C under reflux for 4 hours. Self-Validation: Monitor the reaction via LC-MS; the disappearance of the starting material mass and the emergence of the m/z 204.02[M+H]+ peak confirms conversion.

-

Workup & Filtration (Critical Step) : Cool the mixture to room temperature. Filter the crude suspension through a tightly packed pad of Celite. Causality: This step is mandatory to remove insoluble iron oxides. Failure to do so will result in intractable emulsions during the subsequent liquid-liquid extraction. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc).

-

Liquid-Liquid Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3 to neutralize any residual acidity, followed by a brine wash to pre-dry the organic layer.

-

Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane:EtOAc 4:1 gradient) to isolate the pure target compound.

Synthetic workflow for Methyl 3-amino-6-chloro-2-fluorobenzoate via chemoselective reduction.

Analytical Characterization Standards

To validate the synthesized product, multi-modal spectroscopic analysis is required. The following are the expected analytical signatures for Methyl 3-amino-6-chloro-2-fluorobenzoate:

-

LC-MS (ESI+) : A dominant [M+H]+ peak at m/z 204.02[2]. Crucially, the mass spectrum must display a characteristic 3:1 isotopic cluster at m/z 204.02 and 206.02, confirming the retention of the single ^35^Cl/^37^Cl atom.

-

^1^H NMR (400 MHz, DMSO-d6) :

-

~3.85 ppm (s, 3H): Methyl ester protons.

-

~5.50 ppm (br s, 2H): Primary amine protons (disappears upon D2O exchange).

-

~6.80 - 7.20 ppm (m, 2H): Aromatic protons at C4 and C5. The splitting pattern will be a complex doublet of doublets due to ortho proton-proton coupling and meta/para proton-fluorine coupling ( JHF ).

-

-

^19^F NMR (376 MHz, DMSO-d6) : A distinct multiplet around -115 to -120 ppm, characteristic of an ortho-fluoro substituted aniline derivative.

Pharmacophore Utility & Structure-Activity Relationship (SAR)

Halogenated anthranilic acids are privileged scaffolds in medicinal chemistry. Recent microbiological studies have demonstrated their potent efficacy as quorum-sensing (QS) inhibitors in Gram-negative pathogens such as Pseudomonas aeruginosa and Burkholderia species[1][3]. In these organisms, anthranilic acid is a primary precursor for the synthesis of 4-hydroxy-2-alkylquinolines (HAQs), which regulate bacterial virulence[3]. By acting as a competitive inhibitor or a false substrate, the halogenated derivative disrupts this pathway.

The specific functional groups of Methyl 3-amino-6-chloro-2-fluorobenzoate contribute to its utility in target binding:

-

C1 Methyl Ester : Acts as a lipophilic mask (prodrug potential) to enhance cellular permeability, or serves as a synthetic handle for conversion into amides or free acids.

-

C2 Fluorine : Imparts extreme metabolic stability against cytochrome P450-mediated oxidative degradation. Furthermore, its high electronegativity locks the conformation of the adjacent ester via dipole-dipole repulsion, reducing the entropic penalty upon target binding.

-

C3 Amino Group : Functions as a critical hydrogen-bond donor. In kinase inhibitor design, this group frequently interacts with the backbone carbonyls of the kinase hinge region.

-

C6 Chlorine : Provides a bulky "steric shield." This forces the C1 ester group out of the plane of the aromatic ring, enhancing the 3D dimensionality (Fsp3 character) of the molecule and reducing flat, planar intercalation liabilities (such as hERG toxicity).

Structure-Activity Relationship (SAR) mapping of the core functional groups.

References

- PubChemLite - Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2). Université du Luxembourg.

- Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors.

- Burkholderia pseudomallei, B. thailandensis, and B.

Sources

An In-depth Technical Guide to Methyl 3-amino-6-chloro-2-fluorobenzoate: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-6-chloro-2-fluorobenzoate, a halogenated aniline derivative of significant interest to the pharmaceutical and agrochemical research sectors. As a versatile synthetic building block, its strategic combination of chloro, fluoro, amino, and methyl ester functionalities offers a unique handle for the synthesis of complex, biologically active molecules. This document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, discusses modern analytical characterization techniques, and explores its applications in drug development. Acknowledging the limited publicly available experimental data, this guide synthesizes information from structurally analogous compounds to provide field-proven insights into its handling, safety, and potential in medicinal chemistry. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and similar scaffolds in their research and development pipelines.

Introduction: The Strategic Role of Fluorinated Scaffolds

In contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The fluorine atom, being small and highly electronegative, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2] Halogenated aminobenzoic acid derivatives, in particular, serve as critical starting materials for a wide array of pharmaceuticals. Methyl 3-amino-6-chloro-2-fluorobenzoate emerges as a compound of interest by presenting a trifecta of functionalities ripe for synthetic manipulation. The presence of both chlorine and fluorine atoms offers distinct electronic and steric properties, while the amino group and methyl ester provide orthogonal points for diversification, making it a valuable intermediate for constructing novel heterocyclic systems and other complex molecular architectures.[3][4]

Physicochemical and Structural Properties

The precise arrangement of substituents on the benzene ring dictates the reactivity and potential applications of Methyl 3-amino-6-chloro-2-fluorobenzoate. A summary of its core properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClFNO₂ | PubChem[5] |

| Molecular Weight | 203.60 g/mol | Calculated |

| Monoisotopic Mass | 203.01494 Da | PubChem[5] |

| IUPAC Name | methyl 3-amino-6-chloro-2-fluorobenzoate | N/A |

| SMILES | COC(=O)C1=C(C=CC(=C1F)N)Cl | PubChem[5] |

| InChI Key | KTOYABBZOAPFBS-UHFFFAOYSA-N | PubChem[5] |

| Predicted XlogP | 1.7 | PubChem[5] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements. Predicted values are computationally derived and await experimental verification.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: Fischer Esterification

The reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, known as Fischer esterification, is a fundamental and reliable method for preparing esters. In this case, using methanol as both the reagent and solvent is an efficient choice.

Caption: Proposed workflow for the synthesis of Methyl 3-amino-6-chloro-2-fluorobenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of the related compound, methyl 3-amino-2-fluorobenzoate, and represents a robust starting point for optimization.[6]

-

Reaction Setup: To a stirred solution of 3-amino-6-chloro-2-fluorobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid) at 0 °C, slowly add thionyl chloride (2.5 eq) dropwise.

-

Causality: Using thionyl chloride is often more effective than a catalytic acid like H₂SO₄. It reacts with methanol to form sulfurous acid methyl ester and HCl in situ, which protonates the carboxylic acid, making it a better electrophile. The reaction is performed at 0°C to control the initial exothermic reaction.

-

-

Reaction: After the addition is complete, warm the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Refluxing provides the necessary activation energy to drive the equilibrium towards the ester product. Extended reaction time ensures complete conversion of the starting material.

-

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

-

Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Subsequently, wash with brine.

-

Causality: The bicarbonate wash neutralizes the remaining acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt, thus separating it from the desired ester which remains in the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure Methyl 3-amino-6-chloro-2-fluorobenzoate.

Characterization and Analytical Methods

As of this writing, experimental spectroscopic data for Methyl 3-amino-6-chloro-2-fluorobenzoate is not available in public databases.[5] Characterization of a newly synthesized batch would rely on a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The predicted monoisotopic mass is 203.01494 Da for the [M]+ ion. The isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approx. 3:1 ratio) would be a key diagnostic feature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The two aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The amine (-NH₂) protons will likely appear as a broad singlet, and the methyl (-OCH₃) protons as a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR will show eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will show characteristic C-F and C-Cl couplings.

-

¹⁹F NMR Spectroscopy: This will show a single resonance for the fluorine atom, with its chemical shift and coupling constants providing valuable structural information.

-

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) would be indispensable.

Applications in Research and Development

The true value of Methyl 3-amino-6-chloro-2-fluorobenzoate lies in its potential as a versatile intermediate. Its functional groups provide multiple handles for synthetic elaboration.

Caption: Relationship between functionalities, reactions, and applications.

-

Pharmaceutical Development: The amino group is a primary site for modification. It can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used as a nucleophile in the construction of heterocyclic rings, which are common motifs in drugs.[3][4] Derivatives of similar scaffolds have shown potential as anti-inflammatory, anti-tumor, or anti-microbial agents.[1] The fluorine and chlorine substituents can enhance binding to target enzymes or receptors and improve metabolic stability by blocking sites of oxidative metabolism.[1][7]

-

Agrochemical Industry: The structural motifs accessible from this intermediate are also relevant in the design of modern pesticides and herbicides. The halogenation pattern can contribute to the desired spectrum of activity and environmental persistence.[4]

Safety, Handling, and Storage

No specific safety data sheet (SDS) for Methyl 3-amino-6-chloro-2-fluorobenzoate is currently available. The following guidelines are based on data for structurally similar compounds, such as Methyl 3-amino-2-fluorobenzoate.[8][9]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[8]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling:

-

Storage:

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

Conclusion

Methyl 3-amino-6-chloro-2-fluorobenzoate represents a strategically designed molecular building block with significant potential for accelerating drug discovery and agrochemical research. While detailed experimental data remains to be published, its structural features suggest straightforward synthetic access and a wide scope for derivatization. By understanding its fundamental properties, likely synthetic routes, and appropriate handling procedures, researchers can effectively integrate this compound into their synthetic programs to explore novel chemical space and develop next-generation, high-value molecules.

References

-

Appretech Scientific Limited. methyl 3-amino-2-chloro-6-fluorobenzoate. Appretech.com. Accessed March 2026. [Link]

-

PubChem. Methyl 3-amino-6-chloro-2-fluorobenzoate. National Center for Biotechnology Information. Accessed March 2026. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Javali, B. G., et al. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

-

Wylie, B. J., et al. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Frontiers in Molecular Biosciences. [Link]

-

Salunke, D. B., & Lee, Y. R. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. methyl 3-amino-2-fluorobenzoate | Manasa Life Sciences [manasalifesciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 6. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemicalbook.com [chemicalbook.com]

Methyl 3-amino-6-chloro-2-fluorobenzoate: Structural Profiling, SMILES Parsing, and Synthetic Methodologies in Drug Discovery

Executive Summary

Methyl 3-amino-6-chloro-2-fluorobenzoate (CAS 1782596-20-6) is a highly functionalized, poly-substituted aromatic building block extensively utilized in modern medicinal chemistry[1]. Characterized by a precise arrangement of orthogonal reactive sites—an ester, a primary amine, and two distinct halogens—it serves as a critical intermediate in the design of targeted therapeutics, particularly small-molecule kinase inhibitors. This technical guide deconstructs its chemical informatics, details its physicochemical profile, and provides a self-validating, regioselective synthetic methodology.

SMILES String Deconstruction & Structural Logic

The standardized SMILES (Simplified Molecular Input Line Entry System) string for Methyl 3-amino-6-chloro-2-fluorobenzoate is COC(=O)c1c(F)c(N)ccc1Cl [2].

Understanding the parsing logic of this string is essential for computational chemistry and automated structural rendering:

-

COC(=O) : Represents the methyl ester moiety. The carbon here is designated as C1 of the parent benzoate system.

-

c1 : The lowercase c indicates an aromatic carbon. The 1 acts as a numerical anchor to define the start of the ring closure.

-

c(F) : The adjacent aromatic carbon (C2) bears a highly electronegative fluorine atom.

-

c(N) : The next aromatic carbon (C3) bears the electron-donating primary amine (-NH2).

-

ccc : Represents the unsubstituted aromatic carbons at positions C4 and C5.

-

1Cl : The final aromatic carbon (C6) bears a chlorine atom. The 1 matches the initial anchor, closing the six-membered benzene ring.

Structural mapping of the SMILES string for Methyl 3-amino-6-chloro-2-fluorobenzoate.

Physicochemical & Electronic Profiling

The compound operates as a "push-pull" electronic system. The -NH2 group exerts a strong electron-donating resonance effect (+M), while the -F and -Cl atoms, alongside the ester, exert electron-withdrawing inductive effects (-I). This highly polarized aromatic system dictates its reactivity, making the C6-Cl bond selectively addressable in advanced cross-coupling reactions (e.g., Buchwald-Hartwig amination) under specific catalytic conditions.

Quantitative Data Summary

| Parameter | Value |

| Chemical Name | Methyl 3-amino-6-chloro-2-fluorobenzoate |

| CAS Registry Number | 1782596-20-6[1] |

| Molecular Formula | C8H7ClFNO2[2] |

| Molecular Weight | 203.60 g/mol [3] |

| SMILES String | COC(=O)c1c(F)c(N)ccc1Cl[2] |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 4 (N, F, O, O) |

| Topological Polar Surface Area | 52.3 Ų |

Regioselective Synthetic Methodology

The synthesis of Methyl 3-amino-6-chloro-2-fluorobenzoate relies on the precise exploitation of directing groups.

Step-by-step synthetic workflow for Methyl 3-amino-6-chloro-2-fluorobenzoate.

Step 1: Regioselective Nitration

Causality & Logic: Nitration of 2-chloro-6-fluorobenzoic acid (CAS 114029-45-1) yields a mixture of isomers. However, the fluorine atom's strong +M effect preferentially directs the incoming nitronium ion ( NO2+ ) to its para position (C5, which is renumbered as C3 in the product nomenclature to maintain lowest locants). This yields 6-chloro-2-fluoro-3-nitrobenzoic acid (CAS 206884-30-2) as the major thermodynamic product,[4]. Self-Validating Protocol:

-

Dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in concentrated H2SO4 and cool to 0°C.

-

Add fuming HNO3 (1.1 eq) dropwise, maintaining the internal temperature below 5°C to prevent over-nitration[4].

-

IPC (In-Process Control): Monitor via LC-MS. The conversion of the starting material (m/z 173) to the nitro intermediate (m/z 218) serves as the primary validation metric.

-

Pour over crushed ice to precipitate the product. Filter and dry to yield 6-chloro-2-fluoro-3-nitrobenzoic acid[4].

Step 2: Esterification

Causality & Logic: Thionyl chloride ( SOCl2 ) is utilized instead of standard Fischer esterification to avoid equilibrium limitations and drive the reaction to absolute completion via an acyl chloride intermediate. Self-Validating Protocol:

-

Suspend 6-chloro-2-fluoro-3-nitrobenzoic acid in anhydrous Methanol.

-

Add SOCl2 (2.0 eq) dropwise at 0°C. The evolution of SO2 and HCl gas serves as a visual and physical indicator of acyl chloride formation.

-

Reflux for 4 hours.

-

IPC: TLC (Hexanes/EtOAc 3:1) validates the complete consumption of the highly polar acid baseline spot.

-

Concentrate in vacuo to yield Methyl 6-chloro-2-fluoro-3-nitrobenzoate (CAS 1784061-18-2)[5].

Step 3: Chemoselective Reduction

Causality & Logic: Iron powder and ammonium chloride ( Fe/NH4Cl ) in aqueous ethanol are utilized instead of Pd/C hydrogenation. This choice is critical to completely suppress the risk of hydrodehalogenation of the aryl chloride and fluoride, ensuring chemoselective reduction of the nitro group to the amine[1]. Self-Validating Protocol:

-

Dissolve Methyl 6-chloro-2-fluoro-3-nitrobenzoate in a 4:1 mixture of EtOH/Water.

-

Add Fe powder (5.0 eq) and NH4Cl (2.0 eq). Heat to 80°C.

-

IPC: The reduction is visually validated by the transition of the reaction mixture from a yellow nitro-solution to a dark iron-oxide suspension.

-

Filter hot through Celite to remove iron salts. Extract the filtrate with EtOAc, wash with brine, dry over Na2SO4 , and concentrate to yield the highly fluorescent Methyl 3-amino-6-chloro-2-fluorobenzoate.

Applications in Drug Development

In the rational design of kinase inhibitors, Methyl 3-amino-6-chloro-2-fluorobenzoate acts as a privileged scaffold. The 3-amino group is frequently functionalized into an amide or urea to act as a hinge-binding motif within the ATP-binding pocket of kinases. Crucially, the 2-fluoro and 6-chloro substituents act as "steric locks." They force the adjacent ester (or its subsequently derived amide) out of the plane of the benzene ring. This enforced orthogonal conformation is a field-proven strategy to enhance target selectivity and reduce off-target binding by restricting the molecule's conformational flexibility.

References

-

PubChemLite - Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2) . uni.lu. 2

-

1507502-79-5 | Methyl 5-amino-3-chloro-2-fluorobenzoate . BLD Pharm. 1

-

2019193-67-8 | 5-AMINO-2-CHLORO-4-FLUORO-3-METHYLBENZOIC ACID . BLD Pharm.3

-

1784061-18-2 | Methyl 2-chloro-6-fluoro-3-nitrobenzoate . ChemScene.5

-

2-Chloro-6-fluoro-3-nitrobenzoic acid | 206884-30-2 . Sigma-Aldrich. Link

-

2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis . ChemicalBook. 4

Sources

- 1. 1507502-79-5|Methyl 5-amino-3-chloro-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 3. 2019193-67-8|5-AMINO-2-CHLORO-4-FLUORO-3-METHYLBENZOIC ACID|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

The Architecture of Targeted Therapeutics: Key Intermediates in the Synthesis of Modern Anticancer Modalities

Executive Summary

The paradigm of oncology drug discovery has shifted dramatically from traditional reversible small molecules to complex, multi-domain modalities. Today’s most promising anticancer therapies—Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Targeted Covalent Inhibitors (TCIs)—rely on highly specific, structurally complex synthetic intermediates.

As a Senior Application Scientist, I have observed that the bottleneck in developing these modalities rarely lies in the conceptual design, but rather in the synthetic execution and intermediate stability . This technical guide deconstructs the core intermediates of three major anticancer classes, explaining the causality behind the synthetic choices and providing self-validating protocols for their assembly.

PROTACs: Pre-Assembled E3 Ligase Ligand-Linker Intermediates

The Mechanistic Causality

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade a Protein of Interest (POI). Synthesizing a PROTAC from scratch for every new POI ligand is highly inefficient. Instead, modern synthetic workflows utilize pre-assembled E3 ligase ligand-linker intermediates (e.g., (S,R,S)-Ahpc-C2-NH2 for VHL, or Thalidomide-PEG-amine for Cereblon)[1].

By functionalizing the E3 ligand with a linker terminating in a primary amine or azide, chemists can employ a divergent, modular approach. This allows for rapid amide coupling or click chemistry with various POI-carboxylic acids, isolating the complex stereochemistry of the E3 binder from the optimization of the POI ligand[2].

Experimental Protocol: Modular Amide Coupling of VHL-Linker

Self-Validation Checkpoint: The use of HATU requires strict anhydrous conditions to prevent hydrolysis of the active ester. LC-MS monitoring must confirm the disappearance of the POI-COOH mass and the emergence of the high-molecular-weight ternary conjugate.

-

Activation: Dissolve the POI-carboxylic acid (e.g., JQ1-COOH, 1.0 eq) and HATU (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise. Stir for 15 minutes at room temperature to form the active OAT ester.

-

Coupling: Add the E3-linker intermediate, (S,R,S)-Ahpc-C2-NH2 (1.0 eq), to the activated mixture.

-

Monitoring: Stir for 1–2 hours. Monitor via LC-MS. The reaction is complete when the intermediate ester mass shifts entirely to the PROTAC product mass.

-

Purification: Quench with water, extract with EtOAc, and purify the organic layer via preparative HPLC (C18 column, MeCN/H2O with 0.1% TFA) to yield the final PROTAC (Typical yield: 40–60%)[1].

Workflow for modular PROTAC synthesis via amide coupling of E3-linker intermediates.

Antibody-Drug Conjugates (ADCs): The Val-Cit-PAB-MMAE Intermediate

The Mechanistic Causality

ADCs deliver highly potent cytotoxins directly to tumor cells. The critical intermediate in the synthesis of many FDA-approved ADCs (like Brentuximab vedotin) is the drug-linker conjugate , specifically MC-Val-Cit-PAB-MMAE[3].

The structural logic here is a masterclass in biological causality:

-

Maleimidocaproyl (MC): Provides a highly reactive electrophile for Michael addition to the thiol groups of reduced cysteine residues on the antibody.

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that remains highly stable in systemic circulation but is rapidly cleaved by Cathepsin B, a protease overexpressed in tumor lysosomes.

-

para-Aminobenzyl alcohol (PAB): A self-immolative spacer. Once Cathepsin B cleaves the Cit-PAB amide bond, the PAB undergoes spontaneous 1,6-elimination, releasing the free MMAE payload without any linker footprint.

Experimental Protocol: Assembly of MC-Val-Cit-PAB-MMAE

Self-Validation Checkpoint: Premature Fmoc deprotection can lead to diketopiperazine formation. Strict temperature control and rapid piperidine removal are mandatory.

-

Payload Coupling: Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq), MMAE (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) followed by HATU (1.0 eq). Stir at room temperature for 1 hour.

-

Deprotection: Once HPLC confirms complete coupling, add piperidine (20 eq) directly to the DMF solution to cleave the Fmoc group. Stir for exactly 20 minutes[3].

-

Intermediate Isolation: Precipitate the resulting NH2-Val-Cit-PAB-MMAE using cold diethyl ether to halt side reactions and remove piperidine.

-

Warhead Installation: Redissolve the amine intermediate in DMF. Add Maleimidocaproic acid NHS ester (MC-NHS, 1.1 eq). Stir until HPLC indicates full conversion.

-

Purification: Purify via preparative HPLC to obtain MC-Val-Cit-PAB-MMAE (>99% purity required for bioconjugation).

Stepwise assembly of the MC-Val-Cit-PAB-MMAE drug-linker conjugate for ADCs.

Targeted Covalent Inhibitors: Acrylamide Installation in Sotorasib (AMG 510)

The Mechanistic Causality

Sotorasib (AMG 510) is a first-in-class covalent inhibitor targeting the KRAS G12C mutation[4]. The mutation replaces a glycine with a reactive cysteine (Cys12) adjacent to the Switch II pocket. Sotorasib utilizes an acrylamide warhead to form an irreversible Michael adduct with this specific cysteine.

From a synthetic perspective, the acrylamide moiety is highly reactive and prone to polymerization or cross-reactivity with palladium catalysts. Therefore, the causal logic dictates that the acrylamide must be installed at the very last step of the synthesis[5]. The key intermediate is the Boc-protected piperazine precursor (Intermediate 28.11), which is carried through the harsh Suzuki coupling steps before being deprotected and functionalized[4].

Experimental Protocol: Late-Stage Acrylamide Synthesis

Self-Validation Checkpoint: Acryloyl chloride is highly exothermic and prone to runaway polymerization. The reaction must be maintained strictly at 0°C. Post-reaction 1 H-NMR must clearly show the three distinct vinyl protons (approx. 5.7–6.5 ppm) to confirm warhead integrity.

-

Boc Cleavage: Dissolve the purified Boc-protected intermediate 28.11 in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature until complete deprotection is observed via LC-MS.

-

Free Amine Isolation: Concentrate the mixture in vacuo to remove excess TFA, yielding the free amine intermediate 28.12[4].

-

Acrylation: Redissolve amine 28.12 in anhydrous DCM. Add DIPEA (3.0 eq) and cool the reaction flask to exactly 0°C using an ice bath.

-

Warhead Installation: Add acryloyl chloride (1.1 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes.

-

Workup & Crystallization: Quench with saturated aqueous NaHCO 3 . Extract with DCM, dry over Na 2 SO 4 , and concentrate. Perform a seeded recrystallization from ethanol and water to yield final Sotorasib (overall yield from the dione intermediate: ~65%)[4].

Late-stage acrylamide warhead installation in the synthesis of Sotorasib (AMG 510).

Quantitative Data Summary

The table below summarizes the critical parameters for the synthesis of these key anticancer intermediates, providing a benchmark for synthetic chemists aiming to reproduce these workflows.

| Modality | Key Intermediate | Primary Reagents / Conditions | Typical Yield | Critical Analytical Check |

| PROTAC | (S,R,S)-Ahpc-C2-NH2 | HATU, DIPEA, DMF, RT | 40–60% | LC-MS (Ternary Mass Shift) |

| ADC | Fmoc-Val-Cit-PAB-MMAE | Piperidine, MC-NHS, DMF, RT | 51–65% | HPLC (Purity >99.5%) |

| Covalent | Amine 28.12 (Sotorasib) | Acryloyl chloride, DIPEA, 0°C | ~65% (Overall) | 1 H-NMR (Vinyl Protons) |

References

-

Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.[Link]

-

Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, ACS Publications.[Link]

-

Nadel, C. M., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor. Organic Process Research & Development, ACS Publications.[Link]

Sources

The "Magic Chloro" Paradigm: Strategic Deployment of Chlorine in Modern Drug Discovery

Introduction: Beyond the Fluorine Default

For decades, medicinal chemists have reflexively turned to fluorine substitution to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. However, the landscape of rational drug design is undergoing a profound shift. Recent analyses reveal that in 2025, approximately 63% of all FDA-approved small molecule new chemical entities (NCEs) contained halogens, with chlorine emerging as a critical structural determinant[1].

This phenomenon, increasingly referred to as the "magic chloro" effect, recognizes that a single chlorine atom can simultaneously harness the lipophilic and steric benefits of a methyl group while providing the electron-withdrawing and metabolic-blocking advantages of a fluorine atom[2]. As a Senior Application Scientist, I have observed that successful deployment of chloro-containing molecules requires a rigorous understanding of quantum mechanical interactions and metabolic enzymology. This whitepaper deconstructs the causality behind chlorine's efficacy and provides field-validated protocols for evaluating chlorinated drug candidates.

Mechanistic Foundations of Chlorine Substitution

The utility of chlorine in drug discovery is governed by three intersecting physicochemical phenomena:

Metabolic Shielding via Electronic Deactivation

Human Cytochrome P450 (CYP) enzymes metabolize drugs primarily through the oxidation of electron-rich aromatic rings and aliphatic chains[3]. Chlorine substitution introduces a strong inductive electron-withdrawing effect (-I) that decreases the electron density of the adjacent aromatic system. This stabilizes the transition state against electrophilic attack by the highly reactive CYP450 iron-oxo species[3]. Furthermore, the van der Waals radius of chlorine (1.75 Å) provides significant steric hindrance, physically blocking the enzyme's access to adjacent labile C-H bonds[4].

The σ -Hole and Halogen Bonding

Unlike fluorine, which is highly electronegative and tightly holds its electron cloud, chlorine is highly polarizable. When covalently bound to an electron-withdrawing scaffold (e.g., an aromatic ring), the electron density of the chlorine atom shifts toward the carbon, creating a localized region of positive electrostatic potential on the outermost surface of the halogen—known as the σ -hole[5]. This σ -hole acts as a highly directional Lewis acid, forming robust non-covalent "halogen bonds" with Lewis bases (such as the oxygen atoms of protein backbone carbonyls) in the target binding pocket[2].

Lipophilicity and Membrane Permeability

Chlorine substitution predictably increases the lipophilicity (LogP) of a molecule. This enhancement in hydrophobicity drives favorable desolvation entropy upon target binding and improves passive transcellular permeability across phospholipid bilayers, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration[3].

Fig 1: Mechanistic pathways by which chlorine substitution enhances drug stability and target affinity.

Case Studies and Quantitative Impact

The theoretical benefits of chlorine substitution translate directly into measurable PK/PD improvements. Recent literature highlights the precise impact of targeted chlorination across different therapeutic classes.

Apelin Receptor (APJ) Antagonists

In the optimization of APJ antagonists for ovarian cancer therapy, researchers faced rapid oxidative clearance of their lead compounds. By replacing an electron-donating methoxy group with a para-chloropyrimidine moiety, they successfully blocked specific oxidative metabolic pathways[6]. The chlorine atom not only protected the aromatic ring from CYP-mediated degradation but also maintained critical receptor interactions[6].

Thymidylate Synthase (TS) Inhibitors

For novel pyrimidine-based TS inhibitors, substituting a hydrogen with a chlorine atom on the terminal phenyl ring yielded profound results. Molecular docking and kinetic assays revealed that the chlorine atom engaged in optimal steric and electronic complementarity within the active site, yielding an IC50 of 0.11 µM[7]. Furthermore, 4'-chloro substitution in dual-target inhibitors maintained potent RTK inhibition while achieving nanomolar TS inhibition (1.1 nM)[7].

Quantitative Comparison of Chloro-Substituted Analogs

| Compound Class | Parent / Des-Chloro Analog | Chloro-Substituted Analog | Pharmacokinetic / Pharmacodynamic Impact | Source |

| APJ Antagonist | Compound 11 (t1/2 = 5.8 min) | Compound 12 (t1/2 = 14.1 min) | 2.4-fold increase in microsomal half-life due to para-chlorination blocking oxidation. | [6] |

| APJ Antagonist | Compound 13 (41.1% inhibition) | Compound 14 (97.9% inhibition) | >2-fold increase in receptor inhibition; t1/2 extended from 4.3 min to 13.9 min. | [6] |

| TS Inhibitor | Unsubstituted Phenyl Ring | Compound 1 (IC50 = 0.11 µM) | Superior binding affinity relative to pemetrexed due to optimal halogen positioning. | [7] |

| Dual TS/RTK Inhibitor | Standard Pyrimidine Scaffold | Compound 17 (TS IC50 = 1.1 nM) | 4'-chloro substitution maintained RTK inhibition while driving nanomolar TS potency. | [7] |

Experimental Workflows for Validating Chloro-Substituted Candidates

To ensure scientific integrity, the evaluation of a chlorinated drug candidate must rely on self-validating experimental systems. Below are the definitive methodologies used to quantify the metabolic and binding advantages of chlorine substitution.

Protocol 1: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Objective: To quantify the intrinsic clearance ( CLint ) and half-life ( t1/2 ) improvements conferred by chlorine-mediated CYP450 shielding.

Causality & Design Rationale: We utilize Human Liver Microsomes (HLMs) because they contain the full complement of membrane-bound CYP450 enzymes. The reaction is strictly dependent on NADPH; therefore, running a parallel "-NADPH" control definitively proves that any observed degradation is CYP-mediated rather than due to chemical instability or non-specific esterases.

Step-by-Step Methodology:

-

Preparation: Prepare a 1.0 mg/mL suspension of pooled HLMs in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Compound Spiking: Add the chlorinated test compound (and the des-chloro parent analog in a parallel well) to a final concentration of 1 µM. Rationale: 1 µM ensures the substrate concentration is well below the Km of most CYP enzymes, maintaining first-order kinetics required for accurate half-life calculation.

-

Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

Quenching: At discrete time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile instantly denatures the CYP enzymes, quenching the reaction, while the internal standard normalizes any variations in downstream LC-MS/MS injection volumes.

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

-

Validation Controls: Include Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic viability of the HLM batch.

Protocol 2: Surface Plasmon Resonance (SPR) for Halogen Bond Validation

Objective: To kinetically differentiate the binding affinity ( Kd ) driven by halogen bonding versus generic hydrophobic interactions.

Causality & Design Rationale: While standard biochemical assays (like TR-FRET) provide equilibrium IC50 values, they mask the kinetic nuances of binding. Halogen bonds are highly directional. When a chlorine σ -hole aligns perfectly with a protein carbonyl, it dramatically reduces the dissociation rate ( koff ) because the ligand is "locked" in a specific geometric orientation. SPR allows us to measure this koff reduction in real-time.

Step-by-Step Methodology:

-

Surface Functionalization: Covalently immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) until a density of ~2000 Resonance Units (RU) is achieved. Rationale: Covalent attachment prevents baseline drift and allows for repeated analyte injections over the same surface.

-

Analyte Preparation: Prepare a 2-fold dilution series of both the chlorinated candidate and the des-chloro analog in running buffer (e.g., PBS-P+ with 2% DMSO), spanning concentrations from 0.1x to 10x the estimated Kd .

-

Injection (Association Phase): Inject the analytes over the functionalized chip at a high flow rate of 50 µL/min for 120 seconds. Rationale: High flow rates minimize mass transport limitations, ensuring the observed association rate ( kon ) reflects true binding kinetics.

-

Buffer Wash (Dissociation Phase): Switch to running buffer and monitor the dissociation for 300–600 seconds.

-

Data Fitting: Double-reference the sensograms (subtracting the blank reference channel and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract kon , koff , and Kd . A successful halogen bond will typically present as a >3-fold decrease in koff compared to the des-chloro analog.

Strategic Decision Framework for Chlorine Substitution

To systematically integrate chlorine into a lead optimization campaign, medicinal chemists should follow a structured decision tree that balances metabolic liability with potential toxicity (such as excessive lipophilicity leading to bioaccumulation)[3].

Fig 2: Iterative drug design workflow for optimizing metabolic stability via targeted chlorine substitution.

Conclusion and Future Perspectives

The integration of chloro-containing molecules in drug discovery is no longer a serendipitous fallback but a primary, rational design strategy. As evidenced by the record number of halogenated FDA approvals in recent years[1], the "magic chloro" effect offers a unique trifecta: steric shielding against metabolic degradation, electronic tuning of adjacent pharmacophores, and the establishment of highly directional halogen bonds[2].

For drug development professionals, the mandate is clear: when a lead compound suffers from rapid oxidative clearance or suboptimal target residence time, targeted chlorine substitution—validated through rigorous HLM and SPR kinetic profiling—should be immediately evaluated. Future paradigms will likely expand on this by utilizing computational quantum mechanics to predict the exact magnitude of the σ -hole prior to synthesis, further accelerating the discovery of highly potent, metabolically stable therapeutics.

Sources

- 1. mdpi.com [mdpi.com]

- 2. gdch.app [gdch.app]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08381H [pubs.rsc.org]

An In-depth Technical Guide to Methyl 3-amino-6-chloro-2-fluorobenzoate and its Isomeric Landscape for Drug Discovery

This technical guide provides a comprehensive overview of Methyl 3-amino-6-chloro-2-fluorobenzoate, a halogenated aniline derivative of significant interest in medicinal chemistry and drug development. Given the limited direct literature on this specific isomer, this document adopts a holistic approach by providing a detailed examination of its closely related and better-documented isomers. By understanding the synthesis, properties, and applications of these analogs, researchers can infer potential characteristics and develop strategic approaches for the utilization of Methyl 3-amino-6-chloro-2-fluorobenzoate in novel small molecule synthesis.

Introduction: The Strategic Importance of Halogenated Anthranilates

Substituted anthranilic acid derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The introduction of halogen atoms, particularly fluorine and chlorine, into the aromatic ring can profoundly influence the physicochemical and pharmacological properties of a molecule. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all critical parameters in drug design.[1][2]